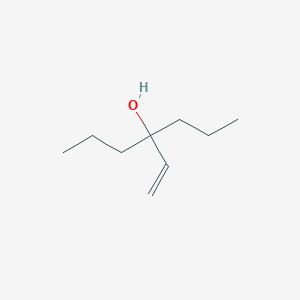
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide
概要
説明
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 2-fluoro-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Nucleophilic Substitution: 2-azido-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide
Reduction: 2-chloro-N-(2-fluoro-4-amino-phenyl)-N-methyl-acetamide
Oxidation: 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetic acid
科学的研究の応用
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s ability to penetrate biological membranes and reach its targets.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-ethyl-acetamide
- 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-propionamide
Uniqueness
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl group further differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable compound for various applications.
特性
分子式 |
C9H8ClFN2O3 |
|---|---|
分子量 |
246.62 g/mol |
IUPAC名 |
2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H8ClFN2O3/c1-12(9(14)5-10)8-3-2-6(13(15)16)4-7(8)11/h2-4H,5H2,1H3 |
InChIキー |
HFCZWESSCLMEJE-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)




![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)

![Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)


